
Iron;plutonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron;plutonium is a compound that combines the properties of iron and plutonium. Iron is a well-known transition metal with the atomic number 26, widely used in various industries due to its magnetic properties and strength. Plutonium, on the other hand, is a radioactive element with the atomic number 94, belonging to the actinide family. It was discovered in the early 1940s and has significant applications in nuclear energy and weaponry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iron;plutonium compounds typically involves the reaction of plutonium tetrafluoride with iron at high temperatures. This process requires a controlled environment to prevent unwanted reactions with atmospheric oxygen or moisture. The reaction is usually carried out in a vacuum or an inert atmosphere to ensure the purity of the product .
Industrial Production Methods: Industrial production of this compound compounds involves the use of advanced metallurgical techniques. One common method is the reduction of plutonium tetrafluoride with iron in a high-temperature furnace. The process requires precise control of temperature and pressure to achieve the desired stoichiometry and phase composition .
Analyse Des Réactions Chimiques
Types of Reactions: Iron;plutonium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation state of plutonium in these compounds can vary, leading to different reaction pathways .
Common Reagents and Conditions:
Oxidation: this compound compounds can be oxidized using oxygen or other oxidizing agents. The reaction typically produces plutonium dioxide and iron oxides.
Reduction: Reduction reactions often involve hydrogen or other reducing agents to convert higher oxidation states of plutonium to lower ones.
Substitution: Substitution reactions can occur with halogens, resulting in the formation of this compound halides.
Major Products:
Oxidation: Plutonium dioxide and iron oxides.
Reduction: Lower oxidation state plutonium compounds and iron.
Substitution: this compound halides.
Applications De Recherche Scientifique
Iron;plutonium compounds have significant applications in various fields of scientific research:
Chemistry: Used as catalysts in certain chemical reactions due to their unique electronic properties.
Biology: Studied for their potential effects on biological systems, particularly in understanding the behavior of radioactive elements in living organisms.
Medicine: Investigated for their potential use in targeted radiotherapy for cancer treatment.
Industry: Utilized in the development of advanced materials with specific magnetic and radioactive properties
Mécanisme D'action
Iron;plutonium compounds can be compared with other actinide-transition metal compounds, such as uranium;iron and thorium;iron compounds. These compounds share some similarities in their preparation methods and chemical reactivity but differ in their specific properties and applications:
Uranium;iron: Similar preparation methods but different radioactive properties and applications in nuclear reactors.
Thorium;iron: Different oxidation states and reactivity, with applications in advanced nuclear fuel cycles
Uniqueness: this compound compounds are unique due to the combination of iron’s magnetic properties and plutonium’s radioactive characteristics. This combination makes them valuable in specialized applications, particularly in the fields of nuclear energy and advanced materials research .
Comparaison Avec Des Composés Similaires
- Uranium;iron
- Thorium;iron
- Neptunium;iron
This detailed article provides a comprehensive overview of the iron;plutonium compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
12023-32-4 |
|---|---|
Formule moléculaire |
Fe2Pu |
Poids moléculaire |
355.75 g/mol |
Nom IUPAC |
iron;plutonium |
InChI |
InChI=1S/2Fe.Pu |
Clé InChI |
IHSIRDVANNBRHF-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Pu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

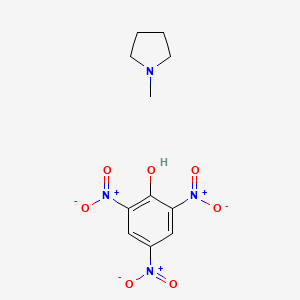
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)


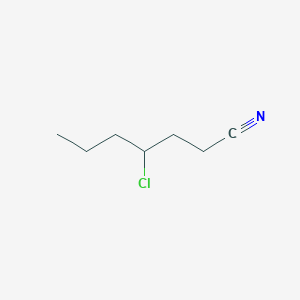
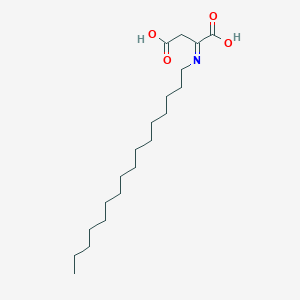

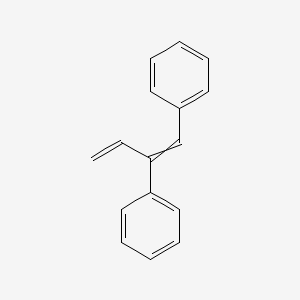
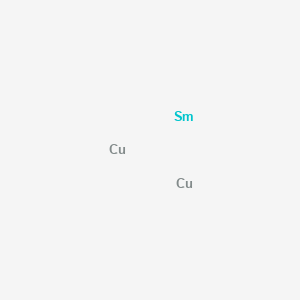

![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)

